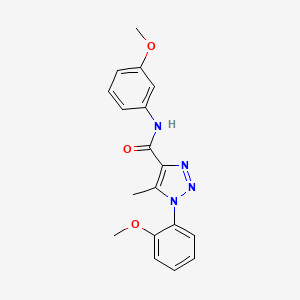

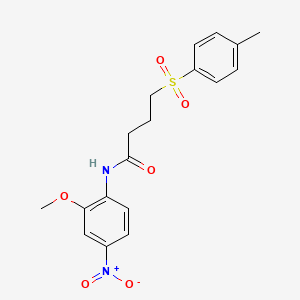

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MMTC, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Magnetic Materials and Spintronics

The unique structure of 2 presents a challenge in understanding its magnetism. Unlike typical organic radicals with extended π-conjugated aromatic frameworks, the nearly orthogonal 2-methoxyphenyl group disrupts the formation of π-stacked columns. Experimental data suggest an alternating antiferromagnetic Heisenberg linear chain model, with exchange interactions attributed to a specific chain configuration (C2). Density functional theory (DFT) calculations confirm this correlation, shedding light on the compound’s magnetic behavior .

Enzymatic Synthesis

Researchers have explored the enzymatic synthesis of related compounds. For instance, a carbonyl reductase from Novosphingobium aromaticivorans effectively converts 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (1a) to its chiral counterpart (S)-1b . This enzymatic approach offers a sustainable route for obtaining valuable derivatives.

Antitumor Activity

A derivative of 2 , namely (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), exhibits antitumor effects through ROS-mediated apoptosis in cancer cells. The precise mechanism of ROS generation by DPP23 remains an active area of investigation . Understanding this process could lead to novel therapeutic strategies.

Materials Science and Crystal Engineering

The crystallographic study of 2 reveals intriguing packing arrangements. Weak hydrogen interactions contribute to the observed magnetic properties. Researchers have employed DFT calculations to elucidate the microscopic magnetic exchange interactions, emphasizing the importance of crystal engineering in understanding its behavior .

Supramolecular Chemistry

The disruption of π-stacking due to the 2-methoxyphenyl group opens avenues for supramolecular chemistry. Investigating host-guest interactions, self-assembly, and molecular recognition involving 2 could yield functional materials or sensors.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazole derivatives, have been found to interact with various targets including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

The ultimate effect of a drug usually involves changes in cell behavior, such as altered proliferation, differentiation, or survival .

Action Environment

The action, efficacy, and stability of a drug can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect a drug’s absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUAWPVQYNDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)

![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)